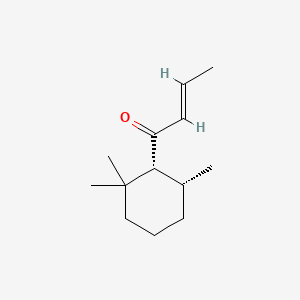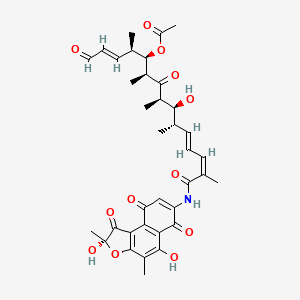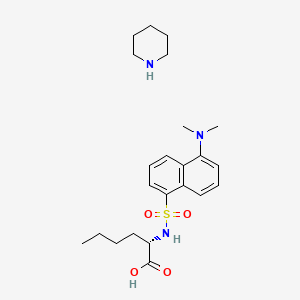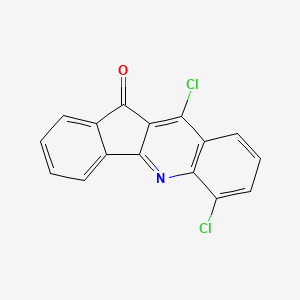
6,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound. It belongs to the class of indenoquinolinones, which are known for their diverse biological activities and potential pharmaceutical applications. This compound is characterized by its unique structure, which includes a fused tetracyclic system with chlorine atoms at positions 6 and 10.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-haloquinoline-3-carbaldehyde.
Catalyst: Palladium (Pd) is used as a catalyst.
Reaction Conditions: The reaction involves simultaneous C–H (aldehyde) and C–X bond activation under specific conditions.
Industrial Production Methods
In industrial settings, the synthesis of indenoquinolinones, including this compound, can be optimized using heterogeneous catalysts such as Cu/zeolite-Y. This method involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate in the presence of the catalyst under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
6,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using appropriate reducing agents.
Substitution: The chlorine atoms at positions 6 and 10 can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis and is used to study reaction mechanisms and pathways.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one: Another nitrogen-containing heterocyclic compound with potential pharmaceutical applications.
Indenoquinolinone Derivatives: These compounds share a similar tetracyclic structure and exhibit diverse biological activities.
Uniqueness
6,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one is unique due to the presence of chlorine atoms at positions 6 and 10, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
93663-94-6 |
|---|---|
Molecular Formula |
C16H7Cl2NO |
Molecular Weight |
300.1 g/mol |
IUPAC Name |
6,10-dichloroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H7Cl2NO/c17-11-7-3-6-10-13(18)12-15(19-14(10)11)8-4-1-2-5-9(8)16(12)20/h1-7H |
InChI Key |
DQXJOXGFOVGSKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=CC=C4Cl)C(=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




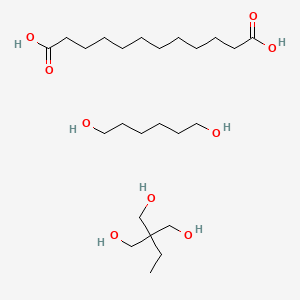
![Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12692684.png)


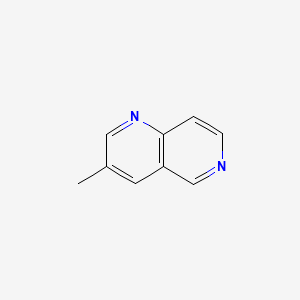
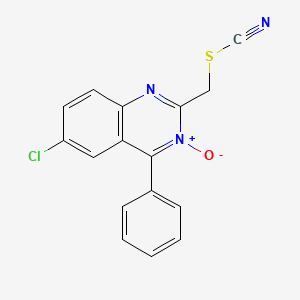
![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)
